2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
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Overview
Description
2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyrazine ring fused with a triazole ring, which is further substituted with a 2-chlorobenzylthio group and an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the initial formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring. The 2-chlorobenzylthio group is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Helicobacter pylori.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of bacterial cell walls and inhibition of key enzymes.
Comparison with Similar Compounds
2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can be compared with other triazole and pyrazine derivatives:
Similar Compounds: Examples include 2-(chlorobenzyl)thio-5-nitro-1,3,4-thiadiazoles and pyrrolopyrazine derivatives.
Uniqueness: The presence of both triazole and pyrazine rings, along with the specific substitutions, gives this compound unique chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
618427-46-6 |
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Molecular Formula |
C15H14ClN5S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C15H14ClN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-5-3-4-6-12(11)16/h3-9H,2,10H2,1H3 |
InChI Key |
DOLCJKLWAAYHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
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